molecular formula C20H14FN3O2S B11600885 (5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11600885
M. Wt: 379.4 g/mol
InChI Key: ACDOPVXFPOLDCO-QVOHYOOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a thiazolo-triazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazole core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in these steps include halogenated precursors, base catalysts, and solvents like dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-(4-fluorophenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is unique due to its specific combination of functional groups and the thiazolo-triazole core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H14FN3O2S

Molecular Weight

379.4 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)-5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H14FN3O2S/c1-26-16-7-3-2-5-13(16)6-4-8-17-19(25)24-20(27-17)22-18(23-24)14-9-11-15(21)12-10-14/h2-12H,1H3/b6-4+,17-8-

InChI Key

ACDOPVXFPOLDCO-QVOHYOOSSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2

Canonical SMILES

COC1=CC=CC=C1C=CC=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.